Bioreduction Yield and Enantioselectivity: Chloro Derivative Outperforms Fluoro and Bromo Analogs
Baker's yeast-mediated reduction of diethyl 3-chloro-2-oxopropylphosphonate affords the corresponding (R)-3-chloro-2-hydroxypropylphosphonate in 82% yield with 72% enantiomeric excess (ee). Under identical bioreduction conditions, the fluoro analog produces only 65% yield with 60% ee, while the bromo analog yields 78% yield with 68% ee [1].
| Evidence Dimension | Biocatalytic reduction efficiency and stereoselectivity |
|---|---|
| Target Compound Data | Yield: 82%; ee: 72% (R-configuration) |
| Comparator Or Baseline | Fluoro analog: Yield 65%, ee 60%; Bromo analog: Yield 78%, ee 68% |
| Quantified Difference | Chloro derivative exhibits +17% yield and +12% ee versus fluoro analog; +4% yield and +4% ee versus bromo analog |
| Conditions | Baker's yeast (Saccharomyces cerevisiae) whole-cell system, aqueous aerobic conditions |
Why This Matters
The chloro substituent provides an optimal balance between leaving-group ability and steric accommodation within the yeast active site, delivering the highest combined yield and enantioselectivity for downstream chiral phosphonate synthesis.
- [1] Yuan, C.; Zhang, Y. Enantioselective Reduction of 2-Keto-3-haloalkane Phosphonates by Baker's Yeast. Heteroatom Chemistry 2001, 12 (7), 639-644. View Source
